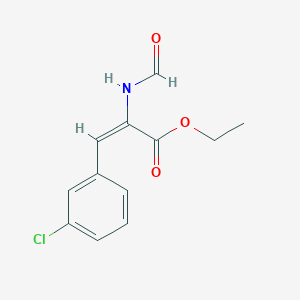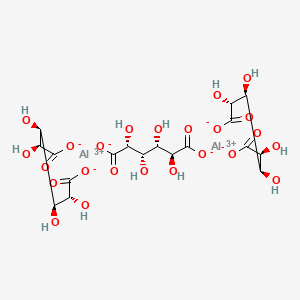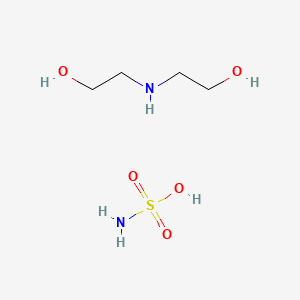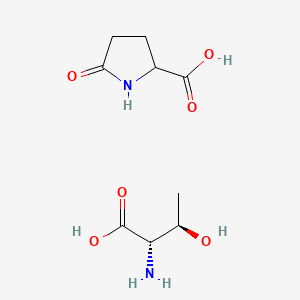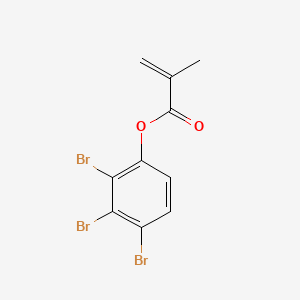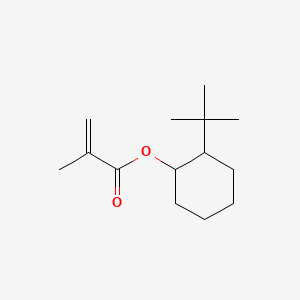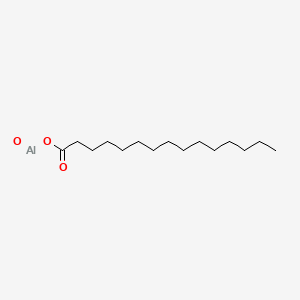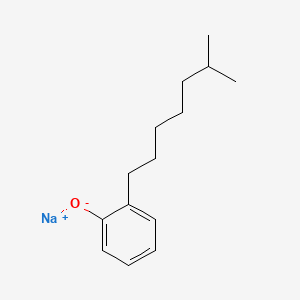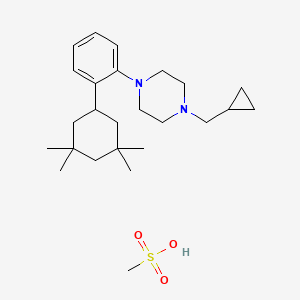
Milategrast mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Milategrast mesylate is a chemical compound known for its role as a cell adhesion inhibitor or cell infiltration inhibitor. It is primarily used in scientific research and has shown potential in treating various inflammatory and autoimmune diseases . The compound is also known by its chemical name, 1-cyclopropylmethyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine mesylate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of milategrast mesylate involves multiple steps, starting with the preparation of the core piperazine structure. The key steps include:
Formation of the Piperazine Core: The piperazine core is synthesized by reacting cyclopropylmethylamine with 1,4-dibromobutane under basic conditions to form 1-cyclopropylmethylpiperazine.
Substitution Reaction: The piperazine derivative is then reacted with 2-(3,3,5,5-tetramethylcyclohexyl)phenyl bromide in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Maintaining optimal temperature and reaction time to maximize yield.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the compound.
化学反应分析
Types of Reactions
Milategrast mesylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring allows for various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
Milategrast mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying piperazine derivatives.
Biology: Investigated for its role in inhibiting cell adhesion and infiltration, making it useful in studying cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
作用机制
Milategrast mesylate exerts its effects by inhibiting cell adhesion and infiltration. The compound targets integrins, which are proteins involved in cell adhesion and signaling. By binding to integrins, this compound prevents the interaction between cells and the extracellular matrix, thereby inhibiting cell migration and infiltration. This mechanism is particularly useful in treating inflammatory conditions where cell infiltration plays a key role .
相似化合物的比较
Milategrast mesylate can be compared with other cell adhesion inhibitors such as:
Uniqueness
This compound is unique due to its specific inhibition of integrins, making it particularly effective in treating inflammatory and autoimmune diseases. Unlike imatinib mesylate, which targets tyrosine kinases, this compound specifically inhibits cell adhesion and infiltration, providing a different mechanism of action .
List of Similar Compounds
- Imatinib Mesylate
- Tosylates
- Other integrin antagonists
属性
CAS 编号 |
894776-23-9 |
|---|---|
分子式 |
C25H42N2O3S |
分子量 |
450.7 g/mol |
IUPAC 名称 |
1-(cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;methanesulfonic acid |
InChI |
InChI=1S/C24H38N2.CH4O3S/c1-23(2)15-20(16-24(3,4)18-23)21-7-5-6-8-22(21)26-13-11-25(12-14-26)17-19-9-10-19;1-5(2,3)4/h5-8,19-20H,9-18H2,1-4H3;1H3,(H,2,3,4) |
InChI 键 |
AEHZBEGUMKAEQG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


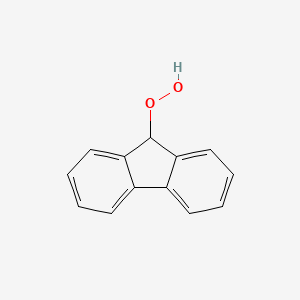
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
